molecular formula C11H15ClN2 B1383402 1-Benzenecarboximidoylpyrrolidine hydrochloride CAS No. 1798738-88-1

1-Benzenecarboximidoylpyrrolidine hydrochloride

Cat. No.: B1383402
CAS No.: 1798738-88-1
M. Wt: 210.7 g/mol
InChI Key: FTVPRLUEZDAIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzenecarboximidoylpyrrolidine hydrochloride, also known by its IUPAC name phenyl (pyrrolidin-1-yl)methanimine hydrochloride, is a chemical compound with the molecular formula C11H14N2·HCl. This compound is characterized by the presence of a benzenecarboximidoyl group attached to a pyrrolidine ring, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-benzenecarboximidoylpyrrolidine hydrochloride typically involves the reaction of benzenecarboximidoyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzenecarboximidoylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzenecarboximidoyl or pyrrolidine moieties are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzenecarboximidoylpyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzenecarboximidoylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can form imine bonds with nucleophilic groups in biological molecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzenecarboximidoylpyrrolidine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

phenyl(pyrrolidin-1-yl)methanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c12-11(13-8-4-5-9-13)10-6-2-1-3-7-10;/h1-3,6-7,12H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVPRLUEZDAIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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